N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
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Overview
Description
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various oxidizing and reducing agents. Reaction conditions typically involve ambient to elevated temperatures and the use of solvents such as ethanol and acetonitrile .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to various pharmacological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride include other thiazolidine derivatives, such as:
- 2-methylidene-1,3-thiazolidin-4-one
- 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione
- Thiazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the N-methyl group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2731006-43-0 |
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Molecular Formula |
C5H11ClN2OS |
Molecular Weight |
182.7 |
Purity |
95 |
Origin of Product |
United States |
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